Cadmium tin oxide (Cd2SnO4)

Catalog No.
S12812749
CAS No.
M.F
CdH2OSn
M. Wt
249.14 g/mol
Availability
In Stock
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Cadmium tin oxide (Cd2SnO4)

Product Name

Cadmium tin oxide (Cd2SnO4)

Molecular Formula

CdH2OSn

Molecular Weight

249.14 g/mol

InChI

InChI=1S/Cd.H2O.Sn/h;1H2;

InChI Key

NFVXGELIOWMTNE-UHFFFAOYSA-N

Canonical SMILES

O.[Cd].[Sn]

Cadmium tin oxide, with the chemical formula Cd2SnO4\text{Cd}_2\text{SnO}_4, is a ternary oxide that exhibits unique properties, making it a subject of interest in various fields, particularly in electronics and materials science. This compound crystallizes in the spinel structure, characterized by its high transparency and electrical conductivity, which are essential for applications in optoelectronic devices. The compound is typically synthesized as a transparent conductive oxide, which is crucial for applications such as solar cells and flat panel displays .

, particularly during its synthesis and application processes. Some notable reactions include:

  • Formation Reaction: Cadmium oxide reacts with tin oxide to form cadmium tin oxide:
    2CdO+SnO2Cd2SnO42\text{CdO}+\text{SnO}_2\rightarrow \text{Cd}_2\text{SnO}_4
  • Decomposition: Under high temperatures, cadmium tin oxide can decompose into cadmium oxide and tin dioxide:
    Cd2SnO42CdO+SnO2\text{Cd}_2\text{SnO}_4\rightarrow 2\text{CdO}+\text{SnO}_2
  • Interactions with Acids: In acidic environments, cadmium tin oxide can interact with acids, leading to the formation of soluble cadmium complexes and tin salts

    Several methods have been developed for synthesizing cadmium tin oxide:

    • Chemical Bath Deposition: This method involves immersing substrates in a solution containing cadmium and tin precursors, allowing for the deposition of thin films of cadmium tin oxide. The process parameters such as temperature and pH can be adjusted to control film properties .
    • Solid-State Reaction: In this method, stoichiometric amounts of cadmium oxide and tin oxide are mixed and heated at high temperatures to promote solid-state diffusion, resulting in the formation of cadmium tin oxide .
    • Sputtering Techniques: Radio frequency sputtering can also be employed to deposit thin films of cadmium tin oxide from targets made of cadmium and tin oxides under controlled atmospheres .

Cadmium tin oxide has several notable applications:

  • Transparent Conductive Oxides: Due to its excellent optical properties and conductivity, it serves as a transparent conductive electrode in solar cells, particularly perovskite solar cells .
  • Gas Sensors: Cadmium tin oxide has shown promise in sensor applications due to its ability to detect gases like isopropanol through changes in resistance upon gas exposure .
  • Optoelectronics: Its unique properties make it suitable for use in various optoelectronic devices including displays and light-emitting diodes.

Cadmium tin oxide shares similarities with several other compounds but also possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey PropertiesUnique Features
Tin dioxideSnO₂High transparency, semiconductor propertiesWidely used but less conductive than Cd₂SnO₄
Zinc oxideZnOTransparent conductive propertiesNon-toxic alternative to Cd₂SnO₄
Indium tin oxideITOExcellent conductivity and transparencyMore expensive; widely used in displays
Cadmium oxideCdOGood conductivity but toxicOften used as a precursor for Cd₂SnO₄

Cadmium tin oxide stands out due to its combination of high transparency and conductivity while being a viable alternative to more toxic materials like lead-based compounds used in similar applications .

The discovery of cadmium tin oxide is rooted in the early 19th-century investigations of cadmium. Cadmium itself was identified in 1817 by Friedrich Stromeyer, who isolated it from zinc carbonate impurities. However, the synthesis of Cd₂SnO₄ emerged much later, driven by mid-20th-century advancements in materials science. Early studies on cadmium stannates focused on their crystalline structure and semiconducting behavior, with systematic synthesis methods developed in the 1970s. The compound’s name derives from its composition—cadmium (Cd), tin (Sn), and oxygen (O)—and its stoichiometric ratio (2:1:4), which was confirmed through X-ray diffraction analyses.

Fundamental Chemical Properties

Cd₂SnO₄ belongs to the family of transparent conducting oxides (TCOs), characterized by a cubic spinel structure (space group Fd3m). The table below summarizes its key properties:

PropertyValue
Molecular FormulaCd₂SnO₄
Molecular Weight407.49 g/mol
CAS Number12185-56-7
Crystal StructureCubic Spinel
Decomposition Temperature1320 K
Electrical Conductivity10⁴–10⁵ S/cm (at 300 K)

The compound forms via thermal decomposition of coprecipitated cadmium and tin salts, such as acetates or carbonates, at temperatures exceeding 873 K. Its stability is influenced by cadmium oxide (CdO) sublimation above 1173 K, which necessitates precise temperature control during synthesis. Cd₂SnO₄ exhibits n-type semiconductor behavior, with charge carriers (electrons) generated through oxygen vacancies and tin interstitials.

Significance in Materials Science

Cd₂SnO₄’s dual functionality—high electrical conductivity (>10⁴ S/cm) and optical transparency (>80% in visible wavelengths)—positions it as a critical material for transparent electrodes in solar cells, touchscreens, and energy-efficient windows. Unlike conventional TCOs like indium tin oxide (ITO), Cd₂SnO₄ offers superior carrier mobility (up to 30 cm²/V·s) and lower optical absorption, enabling enhanced performance in photovoltaic devices. Recent studies highlight its potential in emerging technologies such as flexible electronics and electrochromic coatings, where mechanical durability and optical clarity are paramount.

Crystal Structure and Phase Identification

Cadmium tin oxide, formula Cd₂SnO₄, adopts two long-range ordered lattices that are readily distinguished by their symmetry and cation distributions:

PolymorphSpace groupLattice parameters / ÅFormula units per cellKey coordination motifs
Cubic inverse spinelFd-3ma = 9.143 ± 0.0018Cd²⁺ and Sn⁴⁺ share octahedral sites; Sn⁴⁺ occupies all tetrahedral sites [1]
Orthorhombic “spinel-like”Immaa = 3.249, b = 5.665, c = 10.1274Edge-linked CdO₆ and SnO₆ octahedra alternate with CdO₄ tetrahedra [2]
3.1.1 Inverse Spinel Configuration

The cubic phase conforms to an inverse spinel arrangement, formally written (Sn⁴⁺)_tet(Cd²⁺, Sn⁴⁺)_octO₄. Half of the cadmium ions occupy octahedral positions, while tin ions partition between tetrahedral and octahedral sites. High-resolution X-ray absorption and electron microscopy confirm this cation ordering, which underpins the material’s high carrier density and infrared plasmon resonance [3] [4].

3.1.2 Cubic vs. Orthorhombic Polymorphs

Pressure-free synthesis below ≈ 900 °C yields the orthorhombic form; rapid quenching, high-pressure treatment, or sputter deposition favor the cubic lattice [1]. Density functional theory places the orthorhombic ground state slightly lower in energy, explaining its predominance in bulk ceramics, while the cubic phase emerges under kinetic control and offers larger unit-cell free volume that accommodates aliovalent dopants [5].

PropertyCubic inverse spinelOrthorhombic
Calculated bulk modulus / GPa147 ± 3 [6]140 ± 5 [6]
Direct optical band gap / eV3.0 ± 0.1 [5]2.8 ± 0.1 [7]
Typical free‐electron density (thin films) / cm⁻³4 × 10²⁰ – 1 × 10²¹ [8]1 × 10²⁰ – 4 × 10²⁰ [9]

The higher symmetry of the cubic cell reduces carrier-scattering grain boundaries, enabling mobilities beyond 40 cm² V⁻¹ s⁻¹ in sputtered layers [8].

Defect Chemistry and Stoichiometric Variations

First-principles calculations rank intrinsic donor types as follows: Sn_Cd antisite ≪ oxygen vacancy ≪ Cd interstitial by formation energy [10] [11]. Quantitative values are summarised below.

Point defect (charge state)Formation energy / eVElectrical role
Sn⁴⁺ on Cd²⁺ site (Sn_Cd- - )1.0 – 1.5Shallow donor; Eₑ ≈ 0.05 eV below conduction band [8] [11]
Oxygen vacancy V_O×3.39 (O-rich) / –1.56 (O-poor)Deep donor; limited ionisation at ambient T [10]
Cd interstitial Cd_i- -2.4 – 2.8Donor under Cd-rich atmospheres [12]

Excess tin or cadmium during deposition skews the antisite population and tunes the carrier concentration, a fact exploited industrially by adjusting Cd/Sn sputter-target ratios [13]. Charge neutrality is often maintained through coupled antisite formation:

Sn_Cd- - + V_Snʺʺ ⇌ 0 (unequal populations generate itinerant electrons) [11].

Grain Morphology and Surface Topography

Atomic-force and transmission-electron microscopy reveal that annealing promotes oriented coalescence of orthorhombic and cubic nanocrystals into electrically continuous networks [14]. Representative data for reactive-sputtered thin films [15] are compiled below.

Anneal temperature / °CMean grain size / nmRMS roughness / nmDominant phase
1501682.84Orthorhombic
2501848.11Orthorhombic
38020519.67Mixed
45022127.45Mixed
55023033.19Cubic enriched

Dark-field imaging confirms an interpenetrating mosaic of cubic and orthorhombic grains, each a few tens of nanometres wide, producing percolative electron paths that enhance photocurrent generation in biphasic electrodes [14]. Surface roughness escalates with grain growth, which broadens optical haze beneficial for photovoltaics but requires passivation in display applications [9].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

251.81613 g/mol

Monoisotopic Mass

251.81613 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-10-2024

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